molecular formula C17H24N4O3 B2985011 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2034561-05-0

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Cat. No.: B2985011
CAS No.: 2034561-05-0
M. Wt: 332.404
InChI Key: ANJHYBXBWMPUKJ-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide features a 3,4-dimethoxyphenyl group linked to an acetamide backbone, with a branched alkyl chain terminating in a 1,2,3-triazole ring.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(2)14(11-21-18-7-8-19-21)20-17(22)10-13-5-6-15(23-3)16(9-13)24-4/h5-9,12,14H,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHYBXBWMPUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Electronic Properties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Substituents : Replaces dimethoxy groups with chlorine atoms and substitutes the triazole with a thiazole .
  • Electronic Profile : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters aromatic ring reactivity. Thiazole introduces sulfur, affecting polarity and hydrogen-bonding.
  • Crystal Structure : The dichlorophenyl and thiazole rings are twisted by 61.8° , influencing molecular packing. In contrast, the target compound’s triazole and flexible alkyl chain may adopt a less planar conformation .
N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide ()
  • Substituents : Shares the 3,4-dimethoxyphenyl group but includes additional dimethoxyethyl and phenethyl chains.
  • Synthesis : Achieved via amide acetal formation with a 77% yield , higher than typical yields for copper-catalyzed triazole syntheses (e.g., reports yields ~60–80%) .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide ()
  • Substituents : Features a naphthyloxy group and nitro substituent instead of dimethoxy.

Spectral and Crystallographic Comparisons

Infrared Spectroscopy
  • Target Compound : Expected C=O stretch near 1670–1680 cm⁻¹ (cf. : 1671–1682 cm⁻¹ for triazole acetamides).
  • Dichlorophenyl-Thiazole Acetamide : C=O at 1650 cm⁻¹ (lower due to thiazole’s electron-withdrawing effect) .
NMR Spectroscopy
  • Triazole Protons : In , NH-triazole resonates at δ 13.0 ppm (acidic proton). The target compound’s 2H-triazol-2-yl group lacks an NH, shifting triazole signals to δ 7.5–8.5 ppm (aromatic region).
  • Methoxy Groups : Target compound’s dimethoxy peaks appear as singlets near δ 3.8–4.0 ppm , distinct from nitro (δ 8.5–9.0 ppm) or chlorine-substituted analogues .
Crystallography
  • Dichlorophenyl-Thiazole Acetamide : Exhibits N–H⋯N hydrogen bonding (R₂²(8) motif), forming dimers. The target compound’s triazole may participate in similar interactions but with altered geometry due to the alkyl chain .

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